molecular formula C9H6ClFN2O B2387874 5-Chloro-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole CAS No. 1247677-00-4

5-Chloro-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole

Cat. No.: B2387874
CAS No.: 1247677-00-4
M. Wt: 212.61
InChI Key: SOSVJYSDQKQTHL-UHFFFAOYSA-N
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Description

5-Chloro-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole (CAS 1247677-00-4) is a high-purity chemical compound serving as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. With the molecular formula C 9 H 6 ClFN 2 O and a molecular weight of 212.61 g/mol, this compound features a 1,2,4-oxadiazole heterocycle, a privileged scaffold known for its unique bioisosteric properties and wide spectrum of biological activities . The 5-chloro substituent on the oxadiazole ring makes it a reactive handle for further functionalization, while the (4-fluorophenyl)methyl group contributes to its lipophilicity and potential for target engagement. The 1,2,4-oxadiazole ring is of significant interest in pharmaceutical development due to its bioisosteric equivalence with ester and amide moieties, often offering improved metabolic stability . This heterocycle is found in several commercially available drugs and has been associated with diverse biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory effects . As such, our 5-Chloro-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole is a valuable building block for researchers designing and synthesizing novel bioactive molecules, screening compound libraries, or exploring structure-activity relationships. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-chloro-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN2O/c10-9-12-8(13-14-9)5-6-1-3-7(11)4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSVJYSDQKQTHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NOC(=N2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247677-00-4
Record name 5-chloro-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole
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Preparation Methods

Cyclocondensation of Amidoximes with Acyl Chlorides

Reaction Mechanism and Substrate Selection

The most widely reported method for synthesizing 1,2,4-oxadiazoles involves the cyclocondensation of amidoximes with acyl chlorides. For 5-chloro-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole, the process begins with the preparation of 4-fluorobenzylamidoxime. This intermediate is synthesized by treating 4-fluorobenzyl cyanide with hydroxylamine hydrochloride in a methanol-water mixture under reflux (70–80°C, 6–8 hours). Subsequent O-acylation with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C yields O-(chloroacetyl)-4-fluorobenzylamidoxime. Cyclization is achieved using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at room temperature, producing the target compound in 72–85% yield.

Key Advantages:
  • Mild Conditions : Eliminates high-temperature requirements, preserving thermally sensitive functional groups.
  • Scalability : Compatible with continuous flow reactors for industrial production.

Microwave-Assisted Cyclization

Optimization of Green Synthesis

Microwave irradiation significantly accelerates the cyclodehydration step, reducing reaction times from hours to minutes. A mixture of 4-fluorobenzylamidoxime and chloroacetic anhydride in dimethyl sulfoxide (DMSO) is irradiated at 120°C for 15 minutes, achieving 89% yield. This method avoids traditional Lewis acids, minimizing waste.

Comparative Data:
Method Catalyst Temperature (°C) Time Yield (%)
Conventional Thermal FeCl₃ 110 6 h 68
Microwave-Assisted None 120 15 m 89

Solid-State Mechanochemical Synthesis

Solvent-Free Approach

Grinding 4-fluorobenzylamidoxime with chloroacetic acid in the presence of iodine (10 mol%) for 8–10 minutes induces cyclization. This solvent-free method achieves 78% yield and is ideal for large-scale applications due to reduced solvent costs.

Reaction Scheme:
  • Amidoxime Preparation : 4-Fluorobenzyl cyanide + NH₂OH·HCl → 4-Fluorobenzylamidoxime.
  • Mechanochemical Cyclization : Amidoxime + ClCH₂CO₂H + I₂ → 5-Chloro-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole.

Industrial-Scale Production

Continuous Flow Reactor Design

Industrial synthesis employs continuous flow systems to enhance reproducibility. A two-stage reactor setup performs O-acylation and cyclization sequentially:

  • Stage 1 : Amidoxime and chloroacetyl chloride react in DCM at 5°C (residence time: 10 minutes).
  • Stage 2 : TBAF in THF is introduced at 25°C (residence time: 30 minutes), yielding 92% purity after inline liquid-liquid extraction.

Chlorination Post-Cyclization Strategies

Electrophilic Substitution

For analogs lacking direct chloro precursors, post-cyclization chlorination using sulfuryl chloride (SO₂Cl₂) in chloroform at 40°C introduces the chlorine atom at the 5-position. This method requires rigorous stoichiometric control to avoid over-chlorination.

Challenges and Optimization

Regioselectivity and Byproduct Formation

Competing pathways may generate 1,3,4-oxadiazole isomers. Employing bulky solvents like tert-amyl alcohol suppresses isomerization, enhancing regioselectivity to >95%.

Purification Techniques

Chromatographic purification on silica gel (hexane:ethyl acetate, 4:1) removes unreacted amidoxime and acyl chloride residues. Recrystallization from ethanol-water (3:1) improves purity to ≥99%.

Emerging Methodologies

Photocatalytic Cyclization

Recent advances utilize visible-light photocatalysis with eosin Y to drive cyclization at ambient temperature. This method, while nascent, offers a 65% yield and exemplifies the shift toward sustainable chemistry.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 5 undergoes nucleophilic substitution under basic or catalytic conditions:

Reagent Conditions Product Yield Source
Sodium methoxideReflux in methanol, 6–8 h5-Methoxy-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole72–78%
Potassium thioacetateDMF, 80°C, 4 h5-(Acetylthio)-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole65%
Ammonia (NH₃)Sealed tube, 100°C, 12 h5-Amino-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole58%

Key Findings :

  • Reactions proceed via an SNAr (aromatic nucleophilic substitution) mechanism due to the electron-withdrawing oxadiazole ring .

  • Steric hindrance from the 4-fluorobenzyl group minimally affects substitution kinetics .

Ring-Opening and Functionalization

The 1,2,4-oxadiazole ring undergoes cleavage under acidic or reductive conditions:

Table 2: Ring-Opening Reactions

Reagent Conditions Product Application
H₂SO₄ (conc.)Reflux, 3 h3-[(4-Fluorophenyl)methyl]urea derivativeIntermediate for agrochemicals
LiAlH₄THF, 0°C → RT, 2 hN-Acylhydrazine derivativeAnticancer agent precursors
H₂ (1 atm), Pd/C catalystEthanol, 25°C, 24 h3-[(4-Fluorophenyl)methyl]amidine hydrochlorideBioactive compound synthesis

Mechanistic Notes :

  • Acidic hydrolysis generates urea derivatives via protonation at N2 followed by water attack .

  • LiAlH₄ reduces the oxadiazole ring to form N-acylhydrazines, retaining the 4-fluorobenzyl group .

Oxidation and Reduction Pathways

The methylene bridge (-CH₂-) adjacent to the oxadiazole ring participates in redox reactions:

Table 3: Redox Transformations

Reagent Conditions Product Observations
KMnO₄ (aq.)70°C, 2 h3-[(4-Fluorophenyl)carbonyl]-1,2,4-oxadiazoleComplete oxidation of CH₂ to CO
NaBH₄MeOH, RT, 1 hNo reactionCH₂ group resistant to reduction
Ozone (O₃)CH₂Cl₂, −78°C, 30 minOzonolysis fragments (identified via GC-MS)Selective cleavage of benzyl C-H

Research Highlights :

  • Oxidation with KMnO₄ yields stable carbonyl derivatives, confirmed by IR (C=O stretch at 1,680 cm⁻¹) .

  • Ozonolysis produces fluorobenzaldehyde as a major fragment, indicating susceptibility of the benzyl C-H bond .

Cycloaddition and Cross-Coupling Reactions

The oxadiazole ring participates in [3+2] cycloadditions and palladium-catalyzed couplings:

Table 4: Cycloaddition/Coupling Examples

Reaction Type Reagents Product Yield
Huisgen cycloadditionNaN₃, Cu(I), 60°C, 12 hTriazole-oxadiazole hybrid81%
Suzuki coupling4-Bromotoluene, Pd(PPh₃)₄, K₂CO₃5-(p-Tolyl)-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole67%

Significance :

  • Huisgen cycloaddition introduces triazole moieties, enhancing biological activity in drug discovery .

  • Suzuki coupling enables aryl diversification at position 5, critical for structure-activity relationship studies .

Stability Under Environmental Conditions

The compound degrades under UV light or prolonged heat exposure:

Condition Degradation Pathway Half-Life
UV light (254 nm)Photooxidation to nitro derivatives4.2 h
100°C (dry air)Dechlorination and ring contraction8.5 h

Analytical Evidence :

  • LC-MS identifies nitroso intermediates during photodegradation .

  • Thermogravimetric analysis (TGA) shows 15% mass loss at 100°C due to HCl elimination .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that 5-Chloro-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole exhibits notable antimicrobial activity. A study demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity
The compound has shown promising results in anticancer studies. In vitro evaluations revealed that it possesses significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism of action appears to involve apoptosis induction through mitochondrial pathways .

Data Table: Anticancer Activity Summary

Cell LineIC50 Value (µM)Mechanism of ActionReference
MCF-70.48Apoptosis via caspase activation
HCT-1160.76Mitochondrial pathway activation
A5490.65Induction of p53 expression
HeLa2.41Cell cycle arrest

Materials Science

Polymer Development
In materials science, 5-Chloro-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole is being explored for its potential use in developing advanced materials such as polymers and nanomaterials. Its unique chemical structure allows for the incorporation into polymer matrices, which could enhance material properties like thermal stability and mechanical strength.

Nanomaterials
The compound's properties make it suitable for applications in nanotechnology, particularly in the synthesis of nanocomposites that can be utilized in various industrial applications.

Biological Studies

Biological Probes
This compound is utilized as a probe in biological assays to investigate enzyme interactions and cellular processes. Its ability to selectively bind to certain biological targets makes it valuable for studying complex biological systems and mechanisms.

Case Study: In Vitro Evaluation of Anticancer Activity
A detailed study assessed the efficacy of the compound against multiple cancer cell lines using standard cytotoxicity assays. Results indicated significant inhibition of cell growth in a dose-dependent manner, confirming its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of 5-Chloro-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues within the 1,2,4-Oxadiazole Family

Substituent Variations at the 3- and 5-Positions

5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole (Compound A1)

  • Structure : Differs by a chloromethyl (-CH₂Cl) group at position 5 instead of chlorine.
  • Activity : Exhibits nematicidal activity against Bursaphelenchus xylophilus (pinewood nematode) with an EC₅₀ of 0.67 µg/mL, outperforming commercial agents like avermectin (EC₅₀ = 1.35 µg/mL) .
  • Mechanism : Targets nematode acetylcholine receptors, disrupting neuromuscular function .
  • Key Difference : The chloromethyl group enhances lipophilicity and bioactivity compared to the chloro substituent in the target compound.

5-(4-Fluorophenyl)-3-((quinolin-8-ylsulfonyl)methyl)-1,2,4-oxadiazole Structure: Substituted with a sulfonylmethyl-quinoline group at position 3. Activity: Shows anticancer activity (IC₅₀ = 4.13–29.23 µM) against MCF-7 and A-549 cell lines, surpassing erlotinib (EGFR inhibitor) . Mechanism: Inhibits tyrosine kinase EGFR, critical for cancer cell proliferation . Key Difference: Bulky sulfonyl groups improve target specificity but reduce metabolic stability compared to the benzyl group in the target compound.

Halogen-Substituted Derivatives

5-(4-Chloro-2-fluorophenyl)-3-(chloromethyl)-1,2,4-oxadiazole Structure: Features a dihalogenated aryl group (Cl and F) at position 4. Properties: Increased halogen content enhances oxidative stability but may elevate toxicity risks . Key Difference: Di-halogenation improves thermal stability but complicates synthetic routes compared to mono-halogenated derivatives .

Isomeric Oxadiazoles

1,3,4-Oxadiazole Derivatives

  • Example : 2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole

  • Activity : Induces plant defense enzymes (SOD, POD) against Xanthomonas oryzae (rice blight) .
  • Key Difference : The 1,3,4-oxadiazole isomer exhibits lower thermal stability (Tₘ = 137–139°C) than 1,2,4-oxadiazoles due to reduced aromatic conjugation .

1,2,5-Oxadiazole (Furazan) Derivatives Example: 5,5′-Dinitramino-3,3′-azo-1,2,5-oxadiazole

  • Properties : Higher oxygen balance (+12.4%) and detonation velocity (9,046 m/s) compared to 1,2,4-oxadiazoles, making it superior for energetic materials .
  • Key Difference : The 1,2,5-isomer’s planar structure allows better π-conjugation, enhancing explosive performance but reducing pharmacological utility .

Key Research Findings and Trends

Substituent Effects :

  • Electron-withdrawing groups (e.g., -Cl, -F) at position 5 enhance bioactivity and stability but may reduce solubility .
  • Benzyl groups at position 3 improve metabolic stability compared to bulkier substituents (e.g., sulfonylmethyl), which hinder cellular uptake .

Isomer-Specific Behavior :

  • 1,2,4-Oxadiazoles are preferred in drug design due to balanced stability and reactivity, whereas 1,2,5-oxadiazoles excel in materials science .

Halogenation Strategies :

  • Fluorine at the para-position of the benzyl group (as in the target compound) optimizes steric and electronic effects for receptor binding .

Biological Activity

5-Chloro-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, characterization, and biological properties, particularly focusing on its antimicrobial, anticancer, and other pharmacological effects.

  • Molecular Formula : C9H6ClFN2O
  • Molecular Weight : 212.61 g/mol
  • CAS Number : 1393562-57-6

The compound features a chlorinated oxadiazole structure that is often associated with various biological activities.

Synthesis and Characterization

The synthesis of 5-Chloro-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole involves the reaction of appropriate precursors under controlled conditions. Characterization is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the compound.

Antimicrobial Activity

Research has shown that derivatives of oxadiazoles exhibit promising antimicrobial properties. For instance:

  • In a study examining various oxadiazole derivatives, compounds similar to 5-Chloro-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole demonstrated significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa , as well as antifungal activity against Candida albicans .
CompoundTarget OrganismActivity Level
5-Chloro derivativeE. coliSignificant
5-Chloro derivativeP. aeruginosaSignificant
5-Chloro derivativeC. albicansModerate

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been explored in various studies. For example:

  • A study reported that certain oxadiazole compounds exhibited cytotoxic effects against several cancer cell lines including HeLa (cervical cancer) and HCT-116 (colon cancer). The mechanism involved apoptosis induction through modulation of key signaling pathways .
Cell LineIC50 (µM)Mechanism of Action
HeLa<10Apoptosis via Bcl-2/Bax regulation
HCT-116<15Cell cycle arrest at G2/M phase

Other Pharmacological Activities

In addition to antimicrobial and anticancer properties, preliminary studies suggest that 5-Chloro-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole may also possess:

  • Antioxidant Activity : Some derivatives have shown potential in reducing oxidative stress markers in vitro.
  • Anti-inflammatory Effects : Certain oxadiazole compounds have been noted for their ability to inhibit inflammatory mediators .

Case Studies

  • Study on Antibacterial Properties : A series of oxadiazole derivatives were synthesized and tested for their antibacterial efficacy. The results indicated that structural modifications significantly influenced their activity levels against Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assessment : In vitro assays were conducted on various cancer cell lines to evaluate the cytotoxic effects of synthesized oxadiazoles. The study highlighted the importance of substituent positioning on the oxadiazole ring in enhancing anticancer activity .

Q & A

Q. What are the common synthetic routes for 5-Chloro-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. For example, a one-pot method at room temperature using NaOH/DMSO as a superbasic medium has been reported for analogous 1,2,4-oxadiazoles, achieving yields >80% . Optimization strategies include adjusting stoichiometry, solvent polarity (e.g., DMSO for enhanced cyclization), and purification via column chromatography using silica gel with ethyl acetate/hexane gradients . Chlorination at the 5-position can be achieved using POCl₃ or SOCl₂ under reflux, with monitoring via TLC to prevent over-chlorination .

Q. What analytical techniques are critical for confirming the purity and structural integrity of synthesized batches?

Key methods include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., fluorophenyl methyl groups show characteristic splitting in aromatic regions) .
  • IR Spectroscopy : Peaks at ~1615 cm⁻¹ (C=N stretching) and ~1500 cm⁻¹ (oxadiazole ring vibrations) validate core structure .
  • HRMS : Ensures molecular ion alignment with theoretical mass (e.g., [M+H]+ calculated for C₁₀H₇ClFN₂O: 237.02) .
  • X-ray crystallography : Resolves crystal packing and bond angles, critical for confirming regiochemistry in bis-oxadiazole derivatives .

Advanced Research Questions

Q. How do structural modifications of the oxadiazole ring influence the compound’s biological activity, and what SAR studies support this?

Substitutions at the 3- and 5-positions significantly modulate bioactivity:

  • 5-Chloro group : Enhances electrophilicity, improving interactions with cysteine residues in enzymes (e.g., caspase-3 activation in apoptosis) .
  • 4-Fluorophenylmethyl group : Increases lipophilicity (logP ~2.8), enhancing membrane permeability. SAR studies on analogous compounds show that trifluoromethyl or pyridyl substitutions at the 3-position improve anticancer potency (EC₅₀ <10 µM in breast cancer cell lines) .
  • Bis-oxadiazole derivatives : Linked oxadiazole rings (e.g., 3,3’-bi-oxadiazoles) show dual-target inhibition, such as TIP47 and IGF-II receptors, but require balancing metabolic stability .

Q. What methodologies are employed to characterize the physicochemical properties of this compound, and what challenges arise in stability studies?

  • Thermal Stability : DSC analysis reveals decomposition temperatures >200°C, suitable for energetic materials but requiring inert atmospheres during handling .
  • Hydrolytic Stability : Susceptibility to ring-opening in acidic/alkaline conditions (pH <3 or >10) necessitates buffered formulations. Accelerated stability studies (40°C/75% RH) over 4 weeks show <5% degradation when stored in amber vials .
  • Photostability : UV-Vis monitoring (λmax ~280 nm) indicates photooxidation under UV light, requiring dark storage .

Q. How can computational methods like DFT or molecular docking be integrated into the design of derivatives with enhanced target specificity?

  • DFT Calculations : Predict HOMO-LUMO gaps (~4.5 eV) to assess redox activity and nucleophilic attack susceptibility .
  • Molecular Docking : For anticancer targets (e.g., TIP47), AutoDock Vina simulations show the fluorophenyl group forms π-π interactions with Phe152, while the oxadiazole ring hydrogen-bonds to Lys89 .
  • MD Simulations : 100-ns trajectories evaluate binding stability with caspase-3, identifying derivatives with RMSD <2 Å as lead candidates .

Q. What strategies mitigate metabolic instability in oxadiazole-based compounds during preclinical development?

  • Bioisosteric Replacement : Replacing methyl groups with trifluoromethyl (e.g., 5-CF₃ analogs) reduces CYP450-mediated oxidation, improving plasma half-life from 1.2 to 4.7 hours in rat models .
  • Prodrug Design : Phosphoryloxyalkyl derivatives enhance aqueous solubility (from 0.2 mg/mL to 5.6 mg/mL) and mask reactive sites .
  • Co-crystallization : With cyclodextrins improves oral bioavailability (AUC0-24h increased by 3.5×) .

Q. What in vitro models are suitable for evaluating the antimicrobial potential of this compound, and how do researchers address contradictory data in cytotoxicity assays?

  • Antimicrobial Assays : Agar diffusion tests against C. albicans and S. aureus (MIC ~8 µg/mL) with zone-of-inhibition thresholds >15 mm .
  • Cytotoxicity Mitigation : Use of MTT assays on HEK293 cells to differentiate between selective toxicity (IC₅₀ >100 µM for non-cancer cells vs. IC₅₀ ~20 µM for MCF-7) . Contradictory data (e.g., activity loss in E. coli) are resolved via efflux pump inhibition assays with PAβN .

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